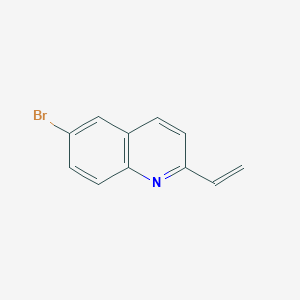
Quinoline, 6-bromo-2-ethenyl-
Descripción general
Descripción
Quinoline, 6-bromo-2-ethenyl- (also known as 6-bromo-2-ethenylquinoline or 6-bromo-2-ethenyl-1,4-dihydroquinoline) is an organic compound belonging to the quinoline family. It is an aromatic heterocyclic compound with a six-membered ring containing two nitrogen atoms. It has a molecular formula of C10H7BrN and a molecular weight of 214.09 g/mol. 6-bromo-2-ethenylquinoline is a colorless to pale yellow liquid with a faint odor. It has a melting point of -50 °C and a boiling point of 175-177 °C.
Aplicaciones Científicas De Investigación
Facile Synthesis and Extended Applications
A study highlights the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, leading to a monobromo product with improved yield. This product is used for synthesizing symmetrical 2-quinolylmethoxyphenyl-containing diethers via the Williamson reaction, showcasing a method for creating complex organic molecules (Yang Li, 2015).
Anticancer Potential
Quinoline derivatives, including 6-bromo variants, have been evaluated for anticancer activity . Specific compounds demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential as leads in anticancer drug development (Tuğba Kul Köprülü et al., 2018).
Structural and Optical Properties
Research into 4H-pyrano[3,2-c]quinoline derivatives has explored their structural and optical properties , vital for applications in materials science. These compounds exhibit significant photovoltaic properties, suggesting their utility in organic–inorganic photodiode fabrication (H. Zeyada et al., 2016).
Antimicrobial and Antimalarial Agents
Novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives have been synthesized and screened for antimicrobial and antimalarial activities . These compounds show promising results, emphasizing the role of quinoline derivatives in developing new therapeutic agents (Y. Parthasaradhi et al., 2015).
Nonlinear Optical (NLO) Research
Quinoline-based derivatives have been studied for their nonlinear optical properties , a key area in developing advanced materials for optical technologies. The research combines synthetic chemistry with computational studies to understand and enhance these properties (M. Khalid et al., 2019).
Antituberculosis Drug Development
A specific derivative, 6-bromo-3-[2-(6-bromo-2-methoxyquinolin-3-yl)-1,2-diphenylethyl]-2-methoxyquinoline, has been synthesized as a potential anti-TB drug . This highlights the application of quinoline derivatives in targeting infectious diseases (Sun Tie-min, 2009).
Propiedades
IUPAC Name |
6-bromo-2-ethenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-10-5-3-8-7-9(12)4-6-11(8)13-10/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTPIUQFSRSCRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 6-bromo-2-ethenyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)
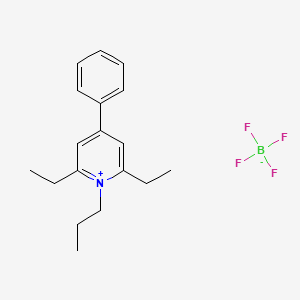
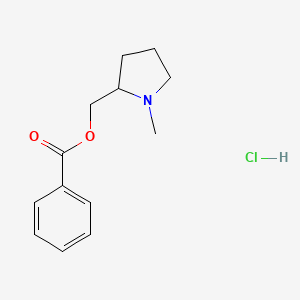
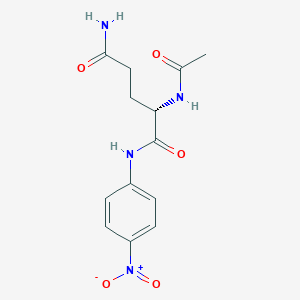
![2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride](/img/structure/B1437131.png)
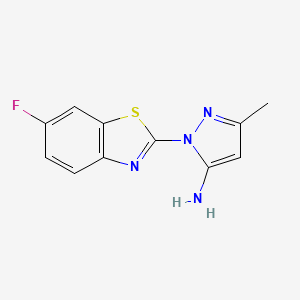
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic acid](/img/structure/B1437134.png)
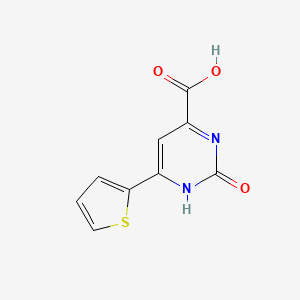
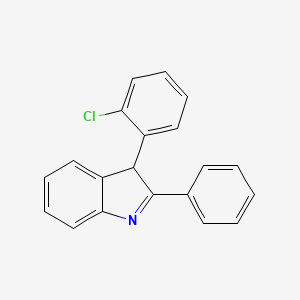
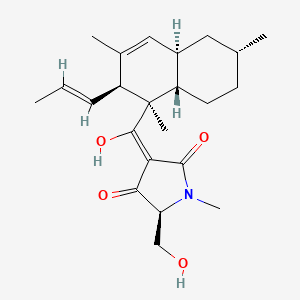
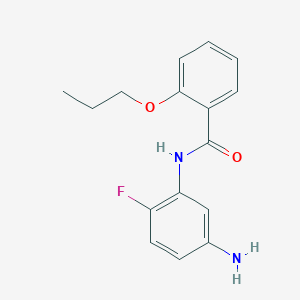
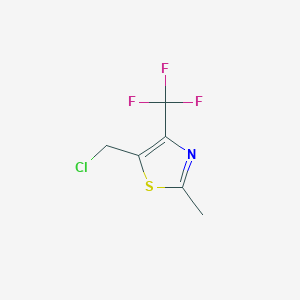
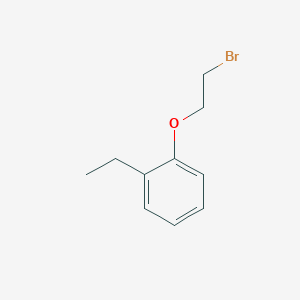
![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B1437144.png)